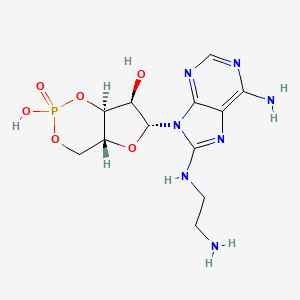

Docetaxel-d9

Descripción general

Descripción

Docetaxel (DCT) is a well-established antineoplastic agent used in the treatment of a broad range of cancers. It is a semi-synthetic compound derived from a precursor extracted from the plant Taxus baccata. The drug's clinical application, however, is limited by its low water solubility and the side effects caused by the solvents used in its formulation, such as polysorbate 80 and ethanol . To improve its solubility and reduce side effects, various delivery systems and formulations have been developed, including solid lipid nanoparticles and conjugation with biocompatible polymers .

Synthesis Analysis

A novel D-ring modified docetaxel analogue, where the oxetane ring is replaced with a γ-lactone, has been synthesized from 10-deacetylbaccatin III. This synthesis involves key steps such as direct acetylation and D-ring opening followed by an intramolecular aldol reaction. This analogue has shown significant cytotoxicity against various cancer cell lines, indicating the potential for creating effective docetaxel derivatives .

Molecular Structure Analysis

The molecular structure and conformation of docetaxel have been extensively studied through computational methods. A total of 31 unique conformers of docetaxel were identified and optimized, providing insights into the drug's properties such as relative energies, dipole moments, and vibrational frequencies. These studies are crucial for understanding the drug's interaction with biological targets like β-tubulin .

Chemical Reactions Analysis

Docetaxel's interaction with biological membranes has been studied by examining its miscibility with l-alpha-dipalmitoyl phosphatidylcholine (DPPC), a major component of cell membranes. The studies revealed that docetaxel can penetrate lipid monolayers, increasing surface pressure and indicating its surface-active properties. These interactions are important for understanding the drug's mechanism of action at the cellular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of docetaxel have been critically reviewed, with a focus on its analytical determination in biological and pharmaceutical matrices. Various analytical methods, including immunoassay, capillary electrophoresis, and chromatographic techniques, have been developed to optimize the analytical signal and improve sensitivity and selectivity. Understanding these properties is essential for the development of new formulations and delivery systems .

Case Studies and Clinical Relevance

Several studies have focused on the development of new docetaxel formulations to enhance its anti-tumor activity and targeting capabilities. For instance, human serum albumin nanoparticles decorated with biotin or folate have shown superior cytotoxicity against cancer cells with overexpressed receptors, and improved survival rates in animal models . Additionally, solid lipid nanoparticles formulated with high melting point triglycerides have demonstrated increased efficacy in inhibiting tumor growth in vivo, highlighting the potential of these new formulations for clinical use .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Docetaxel es un fármaco clave en el tratamiento del cáncer . Se ha mejorado significativamente a través de su incorporación en nanoplataformas, como nanofibras y nanopartículas . Este avance ofrece una administración dirigida, liberación controlada y una mejor biodisponibilidad, reduciendo drásticamente la toxicidad sistémica y mejorando los resultados de los pacientes .

Medicina regenerativa

La intersección de la nanotecnología y la farmacología ha abierto nuevas vías en la medicina regenerativa al facilitar la terapia dirigida y la regeneración celular . Las nanoplataformas cargadas con docetaxel han demostrado potencial en este campo .

Aplicaciones de nanofibras

Las nanofibras proporcionan un andamiaje versátil para la liberación controlada de docetaxel, utilizando técnicas como el electrohilado para adaptar los perfiles de liberación del fármaco .

Aplicaciones de nanopartículas

Las nanopartículas permiten una administración precisa del fármaco a las células tumorales, minimizando el daño a los tejidos sanos a través de métodos de encapsulación sofisticados como la nanoprecipitación y la emulsión .

Mejorando las propiedades farmacocinéticas

Estas nanotecnologías no solo mejoran las propiedades farmacocinéticas del docetaxel, sino que también abren nuevas vías en la medicina regenerativa .

Medicina de precisión

A través de estos avances, la nanotecnología promete una nueva era de medicina de precisión, mejorando la eficacia de los tratamientos contra el cáncer y minimizando los efectos adversos .

Objetivo anti-CD24

La conjugación de nanopartículas a anti-CD24 permite dirigir el docetaxel al cáncer de próstata .

Sílice mesoporosa controlada por polímero dependiente del pH

Las nanopartículas de docetaxel trihidratadas cargadas con sílice mesoporosa controlada por polímero dependiente del pH tenían una distribución de tamaño estrecha .

Mecanismo De Acción

Safety and Hazards

Propiedades

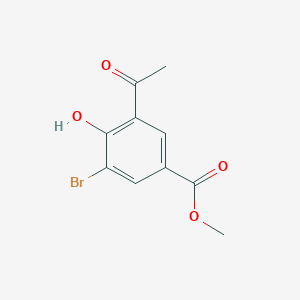

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

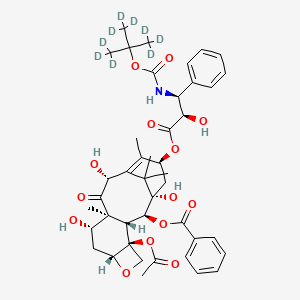

Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?

A1: this compound is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes this compound distinguishable from Docetaxel when using mass spectrometry. This makes this compound an ideal internal standard for quantifying Docetaxel in biological samples like serum [].

Q2: How does the use of this compound improve the accuracy of Docetaxel quantification?

A2: Using an internal standard like this compound helps correct for variations during sample preparation and analysis. Since this compound behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect this compound. By comparing the measured ratio of Docetaxel to this compound, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].

Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?

A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.